![molecular formula C18H28N4O4S B4963798 N-cyclohexyl-N-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]-4-nitroaniline](/img/structure/B4963798.png)
N-cyclohexyl-N-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]-4-nitroaniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as NMPSA, and it has been found to have a wide range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of NMPSA is based on its ability to selectively block the activity of certain types of ion channels in neurons. Specifically, NMPSA has been found to block the activity of voltage-gated sodium channels, which are critical for the generation of action potentials in neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NMPSA are complex and varied. In addition to its ability to block voltage-gated sodium channels in neurons, NMPSA has also been found to have effects on other ion channels, including calcium channels and potassium channels. These effects can have a wide range of physiological consequences, including changes in heart rate, blood pressure, and muscle contraction.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NMPSA in lab experiments is its selectivity for certain types of ion channels. This selectivity allows researchers to study specific aspects of neural signaling in a controlled and precise manner. However, one of the limitations of using NMPSA is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research on NMPSA. One area of interest is the development of new compounds that are more selective and potent than NMPSA. Another area of interest is the use of NMPSA in animal models of neurological disorders, such as epilepsy and chronic pain. Finally, researchers are also interested in studying the long-term effects of NMPSA on neural function and behavior.
Synthesis Methods
The synthesis of NMPSA is a complex process that involves several steps. One of the key steps in the synthesis process is the reaction between 4-nitroaniline and N-cyclohexyl-N-methyl-piperazine. This reaction results in the formation of a sulfonamide intermediate, which is then treated with sulfuric acid to produce the final product, NMPSA.
Scientific Research Applications
NMPSA has been extensively studied for its potential applications in scientific research. One of the main areas of research where NMPSA has been used is in the field of neuroscience. Researchers have found that NMPSA can be used to selectively block the activity of certain types of ion channels in neurons, which can help to elucidate the underlying mechanisms of neural signaling.
properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-(4-methylpiperazin-1-yl)sulfonyl-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4S/c1-19-10-12-21(13-11-19)27(25,26)18-14-16(22(23)24)8-9-17(18)20(2)15-6-4-3-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXANSGYHQHOZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N(C)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-methyl-2-(4-methylpiperazin-1-yl)sulfonyl-4-nitroaniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.